
(5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C19H19N3O3. It belongs to the class of compounds known as quinoline derivatives .
Molecular Structure Analysis
The compound contains a quinoline moiety, which is a nitrogen-containing bicyclic compound, and an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . The specific reactions of this compound would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As this compound contains a quinoline moiety and an isoxazole ring, it is likely to have properties similar to other compounds in these classes .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has been conducted on the synthesis of novel compounds with structural similarities to "(5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone", emphasizing the development of efficient synthetic routes and the exploration of their structural features. For example, studies have reported the convergent synthesis of polysubstituted derivatives, highlighting the versatility of these compounds in synthetic chemistry. The structural elucidation of these compounds often involves comprehensive spectroscopic analysis, including NMR and X-ray diffraction studies, to confirm their molecular configurations and to explore their chemical properties (Bonacorso et al., 2016; Prasad et al., 2018).
Biological Activities and Potential Therapeutic Applications
The biological activities of compounds structurally related to "this compound" have been a significant area of research. Studies have investigated their potential as cytotoxic agents against various cancer cell lines, revealing that certain derivatives exhibit promising antitumor activities. The influence of different substituents on the quinoline and pyrazole rings on cytotoxicity has been evaluated, indicating the importance of molecular modification in enhancing biological activity (Zhi-qian, 2015).
Additionally, the antimicrobial properties of related compounds have been explored, with some derivatives showing potent activity against Gram-positive and Gram-negative bacteria. The incorporation of specific structural features, such as the morpholino group and unique tetracyclic skeletons, has been found to contribute significantly to the enhancement of antibacterial efficacy (Inoue et al., 1994).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that compounds containing quinoline and isoxazole moieties have been associated with a broad range of biological activities . Quinoline derivatives, for instance, have been used in the treatment of malaria and have shown potential in anti-cancer, anti-inflammatory, and anti-ulcer treatments .
Mode of Action
Compounds containing quinoline and isoxazole moieties have been known to interact with cells in a variety of ways . For instance, some quinoline derivatives have been found to inhibit the growth of M. tuberculosis .
Biochemical Pathways
It’s known that quinoline and isoxazole derivatives can influence a variety of biochemical processes . For example, some quinoline derivatives have been found to have antifungal activity .
Result of Action
Compounds containing quinoline and isoxazole moieties have been associated with a variety of biological effects . For instance, some quinoline derivatives have been found to exhibit antibacterial activity .
Propiedades
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-16(12-21-25-13)19(23)22-10-7-15(8-11-22)24-17-6-2-4-14-5-3-9-20-18(14)17/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYDLVJOAAMNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2993834.png)


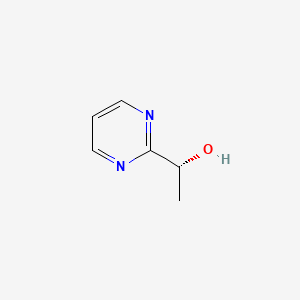
![1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2993842.png)
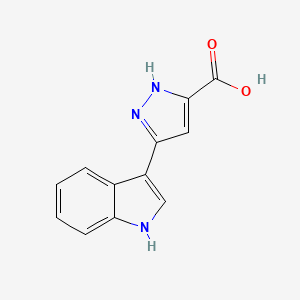
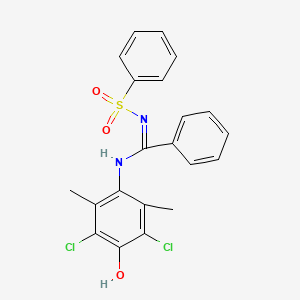

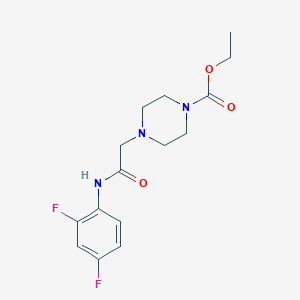


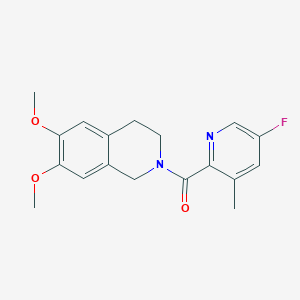
![4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2993851.png)
